2-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-6-ethoxyphenol
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Overview
Description
2-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-6-ethoxyphenol is a chemical compound that features a piperazine ring substituted with a 4-chlorophenyl group and an ethoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-6-ethoxyphenol typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution Reactions: The piperazine ring is then substituted with a 4-chlorophenyl group through N-alkylation reactions.
Introduction of the Ethoxyphenol Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-6-ethoxyphenol can undergo several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while nitration can introduce nitro groups onto the aromatic rings .
Scientific Research Applications
2-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-6-ethoxyphenol has several scientific research applications:
Pharmaceuticals: This compound is of interest in the development of new drugs due to its potential biological activities, such as antihistamine and antipsychotic properties.
Organic Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its interactions with receptors and enzymes.
Industrial Applications: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-6-ethoxyphenol involves its interaction with specific molecular targets, such as receptors and enzymes. For example, it may act as an antagonist or agonist at certain receptor sites, modulating their activity and leading to various biological effects . The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A related compound with similar structural features, used as an antihistamine.
Hydroxyzine: Another related compound that is a precursor to cetirizine and shares similar pharmacological properties.
Other Piperazine Derivatives: Compounds such as aripiprazole and quetiapine, which also contain the piperazine ring and are used in various therapeutic applications.
Uniqueness
2-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-6-ethoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxyphenol moiety, in particular, may contribute to unique interactions with biological targets, differentiating it from other piperazine derivatives .
Properties
IUPAC Name |
2-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-6-ethoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2/c1-2-24-18-5-3-4-15(19(18)23)14-21-10-12-22(13-11-21)17-8-6-16(20)7-9-17/h3-9,23H,2,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STAIPRVOSJJZGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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